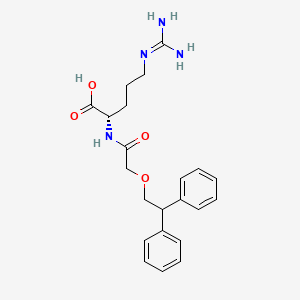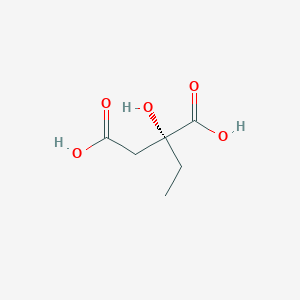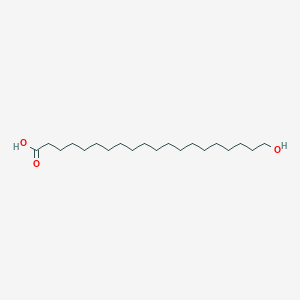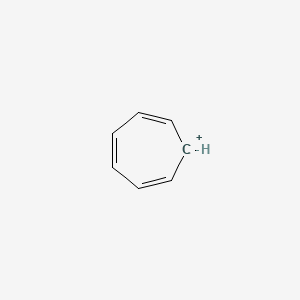
(2-(2,2-Diphenylethoxy)acetyl)-L-arginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SB290157 is a non-peptide compound that was originally reported in 2001 as the first antagonist of the complement component 3a receptor (C3aR). The complement system is an essential component of innate immunity, responding to external and internal insults. SB290157 has been widely used to explore the biology of C3aR due to its ability to inhibit the signaling pathways activated by the complement component 3a (C3a) protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
SB290157 is synthesized through a series of chemical reactions involving the coupling of specific reagents under controlled conditions. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of SB290157 is formed by coupling a diphenylethoxyacetyl group with an L-arginine derivative.
Addition of functional groups: Functional groups are added to the core structure to enhance its binding affinity and selectivity for the complement component 3a receptor.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a high degree of purity.
Industrial Production Methods
Industrial production of SB290157 involves scaling up the synthetic route described above. This requires optimization of reaction conditions to ensure consistent yield and purity. The process may involve the use of automated reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
SB290157 undergoes various chemical reactions, including:
Oxidation: SB290157 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on SB290157.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents used in reactions with SB290157 include hydrogen peroxide and potassium permanganate.
Reducing agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce SB290157.
Substitution reagents: Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of SB290157 may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different binding affinities for the complement component 3a receptor .
Scientific Research Applications
SB290157 has a wide range of scientific research applications, including:
Immunology: SB290157 is used to study the role of the complement component 3a receptor in immune responses.
Inflammation: SB290157 has been used to investigate the role of the complement system in inflammatory diseases.
Neuroscience: SB290157 has been studied for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer’s disease.
Cancer Research: SB290157 has been explored for its potential to modulate the tumor microenvironment and inhibit tumor growth.
Mechanism of Action
SB290157 exerts its effects by binding to the complement component 3a receptor and inhibiting its activation by the complement component 3a protein. This prevents the downstream signaling pathways that lead to immune cell activation and inflammation. SB290157 has also been shown to act as a partial agonist at the complement component 5a receptor 2 (C5aR2), mediating β-arrestin recruitment at higher doses .
Comparison with Similar Compounds
Similar Compounds
P32: A known agonist of the complement component 5a receptor 2.
CVF: A compound used in complement research.
NSC23766: A small molecule inhibitor used in various biological studies.
Uniqueness of SB290157
SB290157 is unique in its ability to act as both an antagonist of the complement component 3a receptor and a partial agonist of the complement component 5a receptor 2. This dual activity allows it to modulate multiple pathways within the complement system, making it a valuable tool for studying the complex interactions between different components of the immune system .
Properties
Molecular Formula |
C22H28N4O4 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C22H28N4O4/c23-22(24)25-13-7-12-19(21(28)29)26-20(27)15-30-14-18(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,26,27)(H,28,29)(H4,23,24,25)/t19-/m0/s1 |
InChI Key |
RRKKJYBCPXAJAO-IBGZPJMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(COCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(COCC(=O)NC(CCCN=C(N)N)C(=O)O)C2=CC=CC=C2 |
Synonyms |
N2-((2,2-diphenylethoxy)acetyl)arginine SB 290157 SB-290157 SB290157 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide](/img/structure/B1234890.png)









